6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
CAS No.: 156212-81-6
Cat. No.: VC0138205
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.618
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156212-81-6 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.618 |
| IUPAC Name | 6-chloro-1-methylbenzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 |
| Standard InChI Key | VEHAYIARTMUDIZ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Introduction
Chemical Properties and Structure
The chemical structure of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde consists of a benzimidazole core with specific functional group modifications. The compound belongs to the benzodiazole class, which features a bicyclic structure formed by the fusion of a benzene ring with an imidazole ring system. This particular derivative includes three key structural elements: a chlorine atom at position 6 of the benzene ring, a methyl group attached to the nitrogen at position 1, and a carbaldehyde group at position 2 of the imidazole portion.
Identification and Physical Properties
The comprehensive identification data for 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde provides researchers with essential information for its characterization and application in various research contexts:
| Property | Value |
|---|---|
| CAS Number | 156212-81-6 |
| IUPAC Name | 6-chloro-1-methylbenzimidazole-2-carbaldehyde |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.618 g/mol |
| Standard InChI | InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 |
| Standard InChIKey | VEHAYIARTMUDIZ-UHFFFAOYSA-N |
| SMILES Notation | CN1C2=C(C=CC(=C2)Cl)N=C1C=O |
| PubChem Compound ID | 45078056 |
The physical properties of this compound are significantly influenced by its functional groups. The presence of the chlorine atom increases the lipophilicity of the molecule, while the aldehyde group contributes to its reactivity in various chemical transformations. These structural features collectively determine its solubility profile, stability, and chemical behavior in different reaction conditions.
Applications in Organic Synthesis
The versatility of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde as a synthetic building block stems from its reactive functional groups, particularly the aldehyde moiety, which can participate in numerous transformations.
As a Precursor in Complex Molecule Synthesis
The compound serves as a valuable precursor for the synthesis of more complex molecules, particularly in pharmaceutical research. Its reactive aldehyde group provides a handle for further derivatization through various organic reactions, including:
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Condensation reactions with primary amines to form Schiff bases
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Wittig and Horner-Wadsworth-Emmons reactions for olefination
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Aldol condensations to form carbon-carbon bonds
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Reductive amination to generate secondary amines
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Nucleophilic additions to form alcohols
These transformations enable the generation of diverse chemical libraries for biological screening and structure-activity relationship studies.
Development of Heterocyclic Compounds
The compound has been employed in the synthesis of more complex heterocyclic systems, leveraging the reactivity of the aldehyde group to build additional ring structures. This approach has contributed to the development of novel scaffolds with potential applications in medicinal chemistry.
Pharmaceutical Research Applications
The utility of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde extends beyond its role as a synthetic intermediate, with significant applications in pharmaceutical research and drug discovery.
Development of Enzyme Inhibitors
This compound has been utilized in the creation of molecules designed to interact with specific biological targets. Notably, it has contributed to the synthesis of benzimidazole derivatives that function as PqsR inhibitors, which have relevance in addressing Pseudomonas aeruginosa infections. These inhibitors target the quorum sensing system of P. aeruginosa, potentially disrupting bacterial communication mechanisms and reducing virulence.
Structure-Activity Relationship Studies
Derivatives of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde have been incorporated into structure-activity relationship (SAR) studies aimed at identifying the molecular features necessary for optimal biological activity. The systematic modification of the core structure, including variations in the position of the chlorine atom and substitution of the methyl group, has provided valuable insights for the rational design of compounds with enhanced potency and selectivity.
Biological Significance
The biological relevance of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde primarily stems from its contribution to the development of compounds with potential therapeutic applications.
Antimicrobial Activity
The benzimidazole scaffold, which forms the core structure of this compound, is recognized for its broad-spectrum antimicrobial properties. The specific substitution pattern in 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, particularly the presence of the chlorine atom, can enhance these properties by modifying the compound's lipophilicity and ability to interact with biological targets.
Research Findings and Future Perspectives
Current Research Status
The investigation of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde and its derivatives continues to evolve, with researchers exploring various aspects of its chemistry and biological applications. The compound's ability to serve as a platform for the development of targeted therapeutics, particularly in the context of antimicrobial research, represents a significant area of ongoing investigation.
Future Research Directions
Several promising avenues for future research with this compound include:
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Expansion of the derivative library: Systematic modification of the core structure to generate a more comprehensive understanding of structure-activity relationships.
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Exploration of alternative biological targets: Investigation of the potential of derivatives to interact with additional biological targets beyond PqsR.
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Development of more efficient synthetic routes: Optimization of existing synthetic methods or development of new approaches to improve accessibility and scalability.
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Investigation of combination therapies: Evaluation of the potential synergistic effects when combined with established antimicrobial agents.
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